![molecular formula C14H20O3 B2401086 2-[(4-Methoxyphenyl)methyl]-4-methylpentansäure CAS No. 1183652-68-7](/img/structure/B2401086.png)
2-[(4-Methoxyphenyl)methyl]-4-methylpentansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid is an organic compound with the molecular formula C14H20O3 It is characterized by the presence of a methoxyphenyl group attached to a methylpentanoic acid backbone
Wissenschaftliche Forschungsanwendungen
2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid typically involves the reaction of 4-methoxybenzyl chloride with 4-methylpentanoic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is extracted using an organic solvent such as dichloromethane. The crude product is purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process. The final product is typically subjected to rigorous quality control measures to ensure its purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 2-[(4-Methoxyphenyl)methyl]-4-methylpentanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inflammation and microbial growth inhibition. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect signaling pathways related to inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid
- 2-[(4-Methoxyphenyl)methyl]-3-methylpentanoic acid
- 2-[(4-Methoxyphenyl)methyl]-4-ethylpentanoic acid
Uniqueness
2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .
Eigenschaften
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-10(2)8-12(14(15)16)9-11-4-6-13(17-3)7-5-11/h4-7,10,12H,8-9H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHXUVAKLCVUEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC1=CC=C(C=C1)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
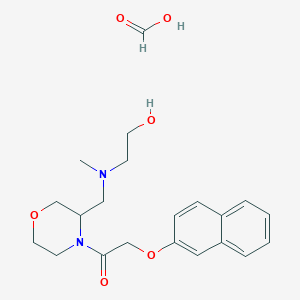
![5-{[(4-TERT-BUTYLPHENYL)METHYL]SULFANYL}-8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE](/img/structure/B2401004.png)
![4-[(Z)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolinium iodide](/img/structure/B2401005.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide](/img/structure/B2401008.png)
![1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-ethanone](/img/structure/B2401009.png)
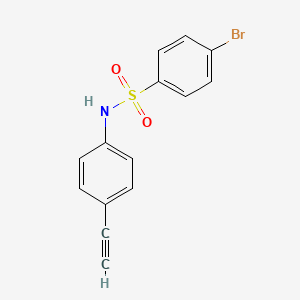
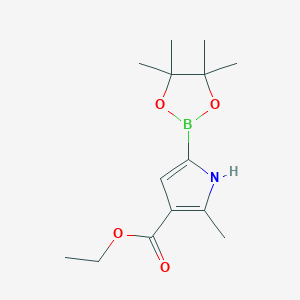
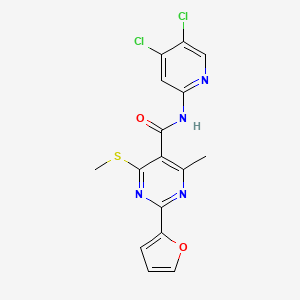
![6-Amino-3-methyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2401014.png)
![(E)-N-allyl-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2401016.png)
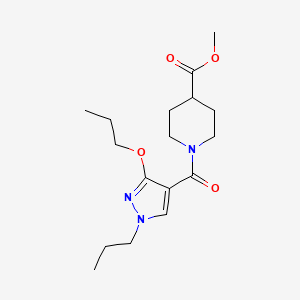
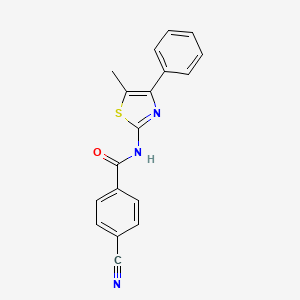

![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B2401026.png)
